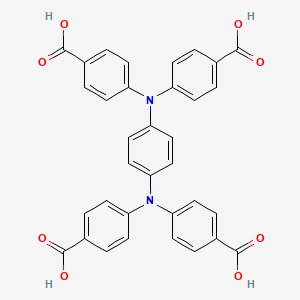

4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid

Description

4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid (hereafter referred to as Mc) is a tetratopic carboxylic acid ligand characterized by a central 1,4-phenylenebis(azanetriyl) core linked to four benzoic acid groups. This compound is synthesized via an aromatic nucleophilic fluor-displacement reaction of 4-fluorobenzonitrile with aniline derivatives, followed by alkaline hydrolysis of the dinitrile intermediate . Key spectral data include FTIR peaks at 1682 cm⁻¹ (C=O) and 3378 cm⁻¹ (O–H), with a high melting point of 287–290°C, indicative of thermal stability . Its structure is confirmed by ¹H and ¹³C NMR, showing aromatic proton signals at δ 7.91 (d, 8H) and δ 6.52 (s, 4H), and carboxylic carbon resonances at δ 166.78 . Mc is widely used in metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs) due to its rigid, symmetrical geometry and multiple coordination sites .

Properties

IUPAC Name |

4-(4-carboxy-N-[4-(4-carboxy-N-(4-carboxyphenyl)anilino)phenyl]anilino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24N2O8/c37-31(38)21-1-9-25(10-2-21)35(26-11-3-22(4-12-26)32(39)40)29-17-19-30(20-18-29)36(27-13-5-23(6-14-27)33(41)42)28-15-7-24(8-16-28)34(43)44/h1-20H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNQFWCYYJTPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps

-

Step 1: Coupling Reaction

-

Substrate : p-Phenylenediamine

-

Catalyst : Pd(OAc)₂ (palladium acetate)

-

Ligand : P(t-Bu)₃ (tris(tert-butyl)phosphine)

-

Base : Sodium tert-butoxide

-

Solvent : Toluene

-

Conditions : 75°C for 24 hours

-

Yield : 48%

-

-

Step 2: Deprotection or Hydrolysis

-

Reagent : Trifluoroacetic acid (TFA)

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Conditions : 20°C

-

Yield : 96%

-

Key Observations

-

The first step likely involves a Buchwald-Hartwig amination or similar coupling to form the central 1,4-phenylenebis(azanetriyl) structure.

-

The second step removes protective groups or hydrolyzes intermediates to yield the final tetrabenzoic acid.

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Pd(OAc)₂, P(t-Bu)₃, NaO-t-Bu, Toluene, 75°C | 48% | |

| 2 | TFA, CH₂Cl₂, 20°C | 96% |

Nucleophilic Aromatic Substitution

A second method employs nucleophilic aromatic substitution (SNAr) using 4-fluorobenzonitrile and aniline derivatives, followed by hydrolysis to carboxylic acids, as detailed in Asian Journal of Chemistry (2014).

Mechanistic Insights

-

The SNAr reaction replaces fluorine atoms on 4-fluorobenzonitrile with amine groups from p-phenylenediamine, forming a dinitrile intermediate.

-

Subsequent hydrolysis converts nitrile groups (-CN) to carboxylic acids (-COOH) under basic conditions.

Table 2: Reagents and Conditions for Nucleophilic Substitution

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-FBN, p-PDA, NaH | RT–60°C, polar aprotic solvent | Dinitrile intermediate |

| 2 | NaOH/KOH, H₂O | Reflux, alkaline conditions | Tetrabenzoic acid |

Optimization of Reaction Parameters

Critical parameters affecting yield and purity include catalyst choice, solvent polarity, and reaction temperature.

Catalyst Selection

Solvent Effects

-

Toluene (non-polar) favors coupling reactions, while DMF (polar aprotic) supports SNAr reactions.

-

CH₂Cl₂ in the second step of Method 1 facilitates TFA-mediated deprotection.

Characterization Techniques

Key characterization methods include:

-

FTIR : Peaks at ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H), and ~1600 cm⁻¹ (C=C aromatic).

-

¹H NMR : Signals for aromatic protons (δ 6.8–8.2 ppm) and -NH groups (δ 5.0–5.5 ppm).

-

¹³C NMR : Carboxylic carbons (δ 165–175 ppm) and aromatic carbons (δ 120–150 ppm).

Challenges and Limitations

-

Low Yield in Method 1 : The 48% yield in Step 1 may necessitate large-scale optimization.

-

Handling Pd Catalysts : High cost and sensitivity to oxygen/moisture require inert conditions.

-

Purification : TFA-mediated steps may introduce impurities, requiring additional purification.

Chemical Reactions Analysis

4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

Structural Features

The compound features a tetrabenzoic acid core linked by azanetriyl groups, which enhances its chemical reactivity and potential interactions with biological targets. The presence of multiple aromatic rings contributes to its stability and hydrophobic character.

Medicinal Chemistry

Materials Science

- Polymer Chemistry

- Nanotechnology

Anticancer Activity Summary

| Compound | Cell Line Tested | Inhibition Percentage |

|---|---|---|

| 4g | MOLT-4 (Leukemia) | 84.19% |

| 4p | SF-295 (CNS) | 72.11% |

Case Study 1: Anticancer Screening

A study conducted by Güzel-Akdemir et al. evaluated various derivatives related to tetrabenzoic acids for their anticancer activity against a panel of human cancer cell lines. The findings indicated that structural modifications could significantly enhance antitumor efficacy .

Case Study 2: Polymer Development

Research into the incorporation of tetrabenzoic acid derivatives into polymer matrices demonstrated improved mechanical properties and thermal stability. This work suggests potential applications in creating advanced materials for aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid involves its ability to interact with specific molecular targets and pathways . As a ligand, it can bind to metal ions and form coordination complexes . These complexes can exhibit unique chemical and physical properties, which can be exploited in various applications . The specific pathways and molecular targets involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparisons

Coordination Behavior and MOF Performance Mc’s azanetriyl core provides nitrogen coordination sites, enabling robust MOFs with Zr or Cu nodes for gas separation (e.g., HOF-ZSTU-4 ) and catalysis . H4PBPTA incorporates pyridine rings, enhancing π-conjugation and charge transfer in Cu-MOFs for CO₂ electroreduction at low overpotentials (−1.45 V vs. Ag/Ag⁺) . Zr-BBI’s bisimidazole units enable pH-sensitive luminescence and high stability in aqueous systems, unlike Mc’s purely carboxylate-based coordination .

Thermal and Chemical Stability Mc exhibits exceptional thermal stability (m.p. ~290°C), surpassing many aldehyde-based ligands like PATA .

Electronic and Spectral Properties

- Mc ’s FTIR and NMR profiles confirm strong hydrogen bonding (broad O–H stretch at 3378 cm⁻¹) and aromatic conjugation .

- Ethynediyl derivatives (e.g., ) show distinct C≡C stretches (~2222 cm⁻¹), enabling applications in optoelectronics, whereas Mc’s azanetriyl core favors charge delocalization in MOFs .

Commercial Viability

- Mc is commercially available at $56.00/100mg , comparable to other tetracarboxylates like 4,4',4'',4'''-(pyrenetetrayl)tetrabenzoic acid ($49.00/1g ). Pyridine-based ligands (e.g., H4PBPTA) are costlier due to complex synthesis .

Biological Activity

4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid, commonly referred to as TCPPDA, is a synthetic organic compound with the molecular formula and a molecular weight of 588.56 g/mol. This compound belongs to a class of benzoic acid derivatives and has garnered attention for its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C34H24N2O8 |

| Molecular Weight | 588.56 g/mol |

| Density | 1.464 g/cm³ (predicted) |

| Boiling Point | 898.9 °C (predicted) |

| pKa | 3.72 (predicted) |

Biological Activity

Research into the biological activity of TCPPDA is still emerging, but several studies have begun to elucidate its potential roles in various biological systems.

Antioxidant Activity

TCPPDA has been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that TCPPDA may exhibit significant scavenging activity against free radicals, although detailed mechanisms remain to be fully characterized.

Antimicrobial Properties

Initial findings indicate that TCPPDA may possess antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of certain bacterial strains, suggesting its potential application in developing new antimicrobial agents. Further research is needed to determine its efficacy against a broader range of pathogens.

Anti-inflammatory Effects

TCPPDA has also been evaluated for its anti-inflammatory effects. In animal models, it has demonstrated the ability to reduce inflammation markers, which could have implications for treating inflammatory diseases.

Case Studies and Research Findings

- Antioxidant Efficacy Study :

- Antimicrobial Activity Assessment :

- Inflammation Model :

Q & A

Basic: What are the optimized synthetic routes for 4,4',4'',4'''-(1,4-phenylenebis(azanetriyl))tetrabenzoic acid, and how do reaction conditions influence yield and purity?

Answer:

The compound is typically synthesized via a solvent-free mechanochemical approach using a ball mill. A stoichiometric mixture of 4-methylacetophenone, terephthalaldehyde, and NaOH is ground for 1 hour, followed by acidification and purification . Yield optimization requires precise control of molar ratios (e.g., 10 mmol 4-methylacetophenone to 20.1 mmol terephthalaldehyde) and reaction time. Impurities often arise from incomplete condensation, which can be mitigated using DMSO-d6 for NMR-based purity validation . Alternative routes, such as reflux in ethanol with acetic acid catalysis (common for related tetracarboxylic acids), may introduce side products like unreacted aldehyde intermediates .

Basic: What spectroscopic and crystallographic methods are used to confirm the structural integrity of this ligand?

Answer:

- 1H NMR in DMSO-d6 (500 MHz) resolves aromatic protons and confirms symmetry via singlet peaks for equivalent hydrogen atoms. For example, the central phenyl ring protons appear as a singlet at δ ~7.8 ppm, while carboxylic acid protons are often absent due to deuteration .

- Single-crystal X-ray diffraction (SCXRD) is critical for verifying connectivity in metal-organic frameworks (MOFs). For instance, Zr-BBI MOF structures reveal 8-connected Zr6 clusters coordinated to the ligand’s carboxylate groups, confirming tetrahedral geometry .

- FT-IR identifies deprotonation states: free carboxylic acids show broad O–H stretches (~2500–3000 cm⁻¹), while carboxylates exhibit asymmetric/symmetric stretches at ~1550 and ~1400 cm⁻¹ .

Advanced: How does this ligand enable the construction of ultra-stable MOFs, and what design principles govern its connectivity?

Answer:

The ligand’s four carboxylate groups and rigid phenyl-azanetriyl backbone allow high connectivity (up to 18-connected nets) when paired with Zr6 clusters. For example, Zr-BBI MOFs exhibit exceptional stability (pH 1–12) due to strong Zr–O bonds and π-stacking between imidazole units . Design considerations include:

- Node-Ligand Ratio: A 1:1 Zr6-to-ligand ratio ensures balanced charge and porosity.

- Functional Group Synergy: Bisimidazole units in derivatives enhance fluorescence and protonation-dependent behavior, enabling pH sensing .

- Topology: Ternary trigonal prismatic superpolyhedra are favored for ultraporous frameworks .

Advanced: How does this ligand enhance photocatalytic performance in Cr(VI) reduction, and what mechanistic insights exist?

Answer:

In Zr-BBI, the ligand’s imidazole units act as electron reservoirs, facilitating visible-light-driven Cr(VI) → Cr(III) reduction. Key factors:

- Bandgap Engineering: The ligand’s π-conjugated system lowers the MOF’s bandgap (~2.3 eV), enabling visible-light absorption .

- Hole Scavengers: Adding benzyl alcohol increases efficiency (k = 0.073 min⁻¹) by suppressing charge recombination .

- Adsorption-Photoreduction Synergy: High Cr2O7²⁻ affinity (KSV = 6.49 × 10⁴ M⁻¹) concentrates pollutants near active CoTAPP sites in COF hybrids .

Advanced: How do conflicting reports on framework stability under acidic/basic conditions inform material design?

Answer:

While Zr-BBI retains crystallinity in pH 1–12 , HOFs derived from similar ligands undergo solid-state phase transitions via carboxyl torsion, reducing stability . Contradictions arise from:

- Metal-Ligand Bond Strength: Zr–O bonds are hydrolysis-resistant, whereas HOFs rely on weaker hydrogen bonds.

- Functional Group Effects: Electron-withdrawing groups (e.g., imidazole) stabilize MOFs but may destabilize HOFs under polar solvents.

Advanced: What strategies resolve contradictions in ligand reactivity during MOF/COF synthesis?

Answer:

Discrepancies in reactivity (e.g., incomplete coordination vs. overfunctionalization) are addressed by:

- Solvent Screening: DMF improves solubility for MOFs, while ionic liquids template COF growth .

- In Situ Monitoring: Raman spectroscopy tracks ligand deprotonation during crystallization.

- Post-Synthetic Modification: Introducing cationic units (e.g., TMA in COFs) enhances CO2 uptake without altering ligand core .

Advanced: How do substituents on the ligand backbone influence MOF/COF electronic properties?

Answer:

- Imidazole Derivatives: Enhance fluorescence and proton conductivity via H-bonding networks .

- Pyrene-Tethered Ligands: Extend π-conjugation for photoluminescent COFs (e.g., emission at 450 nm) .

- Cationic Modifications: Quaternary ammonium groups in COFs improve CO2/N2 selectivity by 40% .

Advanced: What role does this ligand play in covalent organic frameworks (COFs) for energy conversion?

Answer:

As a linker in porphyrin-based COFs, it enables:

- Charge Transport: The phenyl-azanetriyl spacer bridges CoTAPP catalytic sites and TMA units, enhancing electron transfer .

- Pore Environment Tuning: Cationic TMA groups increase CO2 adsorption (8.2 mmol/g at 298 K), critical for electrocatalytic reduction .

Advanced: How does ligand geometry dictate gas adsorption selectivity in porous materials?

Answer:

- Microporosity: The ligand’s rigid backbone creates 1D channels (~6 Å) in HOF-ZSTU-4, optimizing C2H2/CO2 separation (S = 12.7) .

- Functional Pockets: Azanetriyl groups in MOFs preferentially bind SO2 via dipole interactions (Qst = 45 kJ/mol) .

Advanced: What are the emerging applications of this ligand beyond MOFs/COFs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.